molecular formula C11H13F2N B13538980 3-(2,6-Difluorobenzyl)pyrrolidine

3-(2,6-Difluorobenzyl)pyrrolidine

Cat. No.: B13538980
M. Wt: 197.22 g/mol
InChI Key: GINNVDZPRMFPGO-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorobenzyl)pyrrolidine typically involves the reaction of 2,6-difluorobenzyl bromide with pyrrolidine. The preparation of 2,6-difluorobenzyl bromide can be achieved by reacting 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions . The resulting 2,6-difluorobenzyl bromide is then reacted with pyrrolidine in the presence of a base, such as sodium hydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2,6-Difluorobenzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,6-difluorobenzyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-10-2-1-3-11(13)9(10)6-8-4-5-14-7-8/h1-3,8,14H,4-7H2

InChI Key

GINNVDZPRMFPGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=C(C=CC=C2F)F

Origin of Product

United States

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